molecular formula C36H36MgN4O5 B095201 Methylchlorophyllide A CAS No. 15741-04-5

Methylchlorophyllide A

Cat. No. B095201
CAS RN: 15741-04-5
M. Wt: 629 g/mol
InChI Key: FBNPIPQHKABSFB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methylchlorophyllide A is a chlorophyll derivative that has been widely studied in the field of photosynthesis research. It is a key intermediate in the biosynthesis of chlorophyll and is involved in the conversion of chlorophyllide into chlorophyll. Methylchlorophyllide A has been found to have a variety of biochemical and physiological effects, making it an important subject of study for researchers in the field.

Mechanism Of Action

Methylchlorophyllide A acts as a precursor for the synthesis of chlorophyll, which is a key pigment involved in photosynthesis. Chlorophyll is responsible for absorbing light energy and converting it into chemical energy, which is used by plants to carry out photosynthesis. Methylchlorophyllide A is involved in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms.

Biochemical And Physiological Effects

Methylchlorophyllide A has been found to have a variety of biochemical and physiological effects. It is involved in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms. In addition, methylchlorophyllide A has been found to have antioxidant properties, which help to protect plants from oxidative stress.

Advantages And Limitations For Lab Experiments

Methylchlorophyllide A is a useful tool for studying photosynthesis and chlorophyll biosynthesis. It can be used to manipulate the levels of chlorophyll and other photosynthetic pigments in plants, which can help to elucidate the mechanisms involved in photosynthesis. However, the synthesis of methylchlorophyllide A is complex and requires specialized equipment and expertise. In addition, the use of methylchlorophyllide A in lab experiments is limited by its cost and availability.

Future Directions

There are several directions for future research on methylchlorophyllide A. One area of interest is the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. Another area of interest is the role of methylchlorophyllide A in the regulation of light harvesting and energy transfer in photosynthetic organisms. In addition, the antioxidant properties of methylchlorophyllide A could be further explored for their potential applications in agriculture and medicine. Finally, the synthesis of methylchlorophyllide A could be optimized to make it more cost-effective and accessible for researchers.

Synthesis Methods

Methylchlorophyllide A is synthesized from chlorophyllide by the enzyme chlorophyllide a oxygenase (CAO). The reaction involves the insertion of an oxygen atom into the C-7 position of chlorophyllide, resulting in the formation of methylchlorophyllide A. The reaction is catalyzed by CAO, which is a key enzyme in the biosynthesis of chlorophyll.

Scientific Research Applications

Methylchlorophyllide A has been used extensively in research on photosynthesis. It is a key intermediate in the biosynthesis of chlorophyll, and its synthesis and degradation are tightly regulated in plants. Studies have shown that methylchlorophyllide A plays a crucial role in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms.

properties

CAS RN

15741-04-5

Product Name

Methylchlorophyllide A

Molecular Formula

C36H36MgN4O5

Molecular Weight

629 g/mol

IUPAC Name

magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate

InChI

InChI=1S/C36H37N4O5.Mg/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23;/h9,13-15,18,22,32H,1,10-12H2,2-8H3,(H-,37,38,39,40,42);/q-1;+2/p-1

InChI Key

FBNPIPQHKABSFB-UHFFFAOYSA-M

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2]

synonyms

methylchlorophyllide A

Origin of Product

United States

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